The synthesis of 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one typically involves several steps:
The molecular structure of 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is characterized by:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound .
The chemical reactivity of 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one can be summarized as follows:
The mechanism of action for compounds like 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is primarily linked to their interaction with biological targets involved in hypertension regulation:
Preliminary studies suggest that modifications in the structure can lead to variations in activity through both central and peripheral mechanisms .
The compound's stability can be influenced by environmental factors such as light and moisture; thus, it should be stored in a cool, dry place away from direct sunlight .
The primary applications of 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one include:
Spirocyclic frameworks, characterized by a shared tetrahedral atom connecting two ring systems, confer unique three-dimensionality and structural rigidity that profoundly influence molecular recognition and pharmacological profiles. The spiro[4H-3,1-benzoxazine-4,4'-piperidine] core exemplifies this paradigm, with its orthogonal ring orientation creating a well-defined spatial arrangement that minimizes conformational flexibility while maximizing vector diversity for pharmacophore development [3] [5]. This specific architecture forces the benzoxazine and piperidine rings into perpendicular planes, generating a chiral center with defined stereochemistry that can be exploited for enantioselective interactions with biological targets. The structural constraint imposed by the spiro junction significantly reduces the entropic penalty upon binding to target proteins compared to more flexible analogs, potentially enhancing binding affinity and selectivity.
The benzoxazine moiety introduces a fused heterocyclic system with hydrogen-bond accepting and donating capabilities through its lactam functionality (N-C=O), while the piperidine component provides a basic nitrogen atom primed for salt formation or hydrogen bonding interactions. When incorporated into drug-like molecules, this spiro scaffold demonstrates improved metabolic stability compared to non-constrained analogs, as evidenced by research on related compounds like spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride (CAS 85732-37-2) [3]. The structural complexity of these systems presents synthetic challenges, particularly in controlling stereochemistry at the spiro carbon during formation and maintaining purity during scale-up, explaining their premium pricing in research catalogues ($48-$184 per gram) [1] [4] [5].
Table 2: Comparative Analysis of Spirobenzoxazine-Piperidine Derivatives
Compound | CAS Number | Molecular Formula | Structural Features | Molecular Weight (g/mol) |
---|---|---|---|---|
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | 332187-61-8 | C17H21ClN2O4 | Boc-protected, Chloro-substituted | 352.81 |
6-Chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | 92926-63-1 | C12H13ClN2O2 | Deprotected, Chloro-substituted | 252.70 |
Spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride | 85732-37-2 | C12H15ClN2O2 | Deprotected hydrochloride salt | 254.71 |
1-Methylspiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one | 84060-10-6 | C13H16N2O2 | N-methylated derivative | 232.28 |
The tert-butoxycarbonyl (Boc) group in 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one serves as a temporary protective strategy for the secondary amine within the piperidine ring, enabling selective manipulation of other functional groups during multi-step synthesis. This protection is crucial because the piperidine nitrogen represents the most nucleophilic site within the molecule and would otherwise participate undesirably in reactions targeting the benzoxazine carbonyl or aromatic chlorine [1] [4] [8]. The Boc group installs through reaction with di-tert-butyl dicarbonate under mild basic conditions, forming a carbamate that dramatically reduces the basicity of the piperidine nitrogen while introducing steric bulk around the nitrogen center. This transformation converts the formerly nucleophilic secondary amine into a protected, non-nucleophilic functionality that is stable to a wide range of subsequent synthetic transformations.
The chemical stability imparted by Boc protection significantly enhances the compound's shelf life and handling characteristics compared to its deprotected analog (6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine], CAS 92926-63-1). While the unprotected secondary amine is prone to oxidation and undesirable salt formation, the Boc-protected derivative exhibits superior stability during storage and transportation, as evidenced by its commercial availability with global stock [1] [4] [6]. Crucially, the Boc group can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without disrupting the benzoxazine lactam or chlorine substituent, regenerating the free amine for downstream functionalization such as amide coupling, reductive amination, or salt formation. This reversible protection strategy is fundamental to the compound's utility as a versatile synthon for pharmaceutical development, allowing sequential modification at multiple sites [2] [8].
The strategic placement of a chlorine atom at the 6-position of the benzoxazine ring system exerts profound electronic, steric, and physicochemical influences that enhance the compound's potential as a drug discovery scaffold. Positioned meta to the benzoxazine nitrogen and ortho to the fused benzene ring, this chlorine substituent creates a distinct electronic perturbation throughout the aromatic system, lowering the π-orbital energies and modifying electron distribution at the adjacent carbonyl oxygen [1] [5] [6]. This electron-withdrawing effect moderately decreases electron density at the benzoxazine lactam nitrogen, potentially enhancing its hydrogen-bond accepting capacity while reducing susceptibility to nucleophilic attack at the carbonyl carbon. The chlorine atom also introduces significant steric hindrance that selectively blocks electrophilic aromatic substitution at the 5- and 7-positions, directing further functionalization to the less hindered positions.
From a physicochemical perspective, chlorine substitution typically increases lipophilicity (log P) by approximately 0.5-0.7 units compared to the non-halogenated analog, potentially improving membrane permeability and blood-brain barrier penetration in drug candidates. This effect is quantifiable in the molecular weight difference between the chloro-substituted compound (C17H21ClN2O4, MW 352.81) and its hypothetical non-chlorinated counterpart (C17H22N2O4, MW ~318.37) [1] [6]. This enhanced lipophilicity must be balanced against potential solubility limitations, though the Boc group provides countervailing polarity through its carbonyl and ether functionalities. Crucially, the carbon-chlorine bond demonstrates metabolic stability superior to that of bromine or iodine analogs, resisting premature dehalogenation by cytochrome P450 enzymes while potentially blocking sites of oxidative metabolism on the aromatic ring [3] [6]. These combined properties establish 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one as a structurally refined building block for lead optimization campaigns requiring precise modulation of target engagement and pharmacokinetic properties.
Table 3: Impact of Halogen Substitution on Benzoxazine Derivatives
Property | Chlorine Analog | Fluorine Analog | Bromine Analog | Unsubstituted Compound |
---|---|---|---|---|
Electron Effect | Moderate -I, +R | Strong -I | Moderate -I, +R | N/A |
Lipophilicity (log P) | ↑↑ (Moderate increase) | ↑ (Slight increase) | ↑↑↑ (Significant increase) | Baseline |
Steric Bulk | 1.80 Å (van der Waals) | 1.47 Å | 1.95 Å | N/A |
Metabolic Stability | High | Very High | Moderate | Variable |
Synthetic Accessibility | Excellent | Excellent | Good | Excellent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7